2-Cyano-5-(3-methylsulfonylphenyl)phenol
Description
Contextualization within Substituted Phenol (B47542) Chemistry
Phenols are a class of organic compounds characterized by a hydroxyl (—OH) group attached directly to an aromatic ring. britannica.com They are fundamental structures in organic chemistry and are found in a vast array of natural products and synthetic molecules. Substituted phenols, which have additional functional groups on the aromatic ring, exhibit a wide range of chemical and physical properties. britannica.comucalgary.ca The nature and position of these substituents dramatically influence the phenol's reactivity, acidity, and biological activity. britannica.comkhanacademy.org
The hydroxyl group is an activating, ortho-para directing group, meaning it increases the reactivity of the aromatic ring toward electrophilic substitution at the positions adjacent (ortho) and opposite (para) to it. britannica.com The compound 2-Cyano-5-(3-methylsulfonylphenyl)phenol is a di-substituted phenol. The nomenclature indicates a hydroxyl group at position 1, a cyano group at position 2, and a 3-methylsulfonylphenyl group at position 5 of the benzene (B151609) ring. This specific arrangement of substituents—an electron-withdrawing cyano group ortho to the hydroxyl group and a bulky, electron-withdrawing methylsulfonylphenyl group meta to it—creates a unique electronic and steric environment that dictates its specific chemical behavior. The synthesis of such polysubstituted phenols with precise regiochemical control is a significant area of research in organic chemistry. oregonstate.edu
Significance of Cyano and Methylsulfonylphenyl Moieties in Organic and Medicinal Chemistry
Functional groups are pivotal in defining the character of a molecule. In this compound, the cyano and methylsulfonylphenyl groups are particularly noteworthy for their established roles in organic and medicinal chemistry.
The Cyano Group (Nitrile): The cyano group (–C≡N) is a versatile and valuable functional group in drug design and synthesis. rsc.orgnih.govnih.gov It is found in numerous approved pharmaceutical agents. nih.govnih.gov Its significance stems from several key properties:
Bioisosterism: The cyano group can act as a bioisostere for other functional groups like halogens or even parts of an amide bond. wikipedia.orgrsc.orgresearchgate.net Bioisosterism is a strategy used in medicinal chemistry to replace one group with another to enhance potency, alter metabolic pathways, or improve pharmacokinetic properties without drastically changing the molecule's structure. wikipedia.orgnih.gov
Electronic Effects: As a potent electron-withdrawing group, the cyano moiety can modulate the electronic properties of the molecule, influencing its acidity and interactions with biological targets. nih.govnih.govchemicalbook.com
Binding Interactions: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with proteins and other biological macromolecules. nih.govnih.gov
Synthetic Handle: The cyano group is a key synthetic intermediate that can be converted into other important functional groups, such as amines, carboxylic acids, and aldehydes, providing a pathway to a variety of derivatives. youtube.comresearchgate.net
The Methylsulfonylphenyl Moiety: The methylsulfonyl (–SO2CH3) group attached to a phenyl ring is also a significant feature in many biologically active compounds.
Pharmacological Activity: The methylsulfonylphenyl scaffold is present in molecules designed for various therapeutic purposes, including anti-inflammatory and antimicrobial agents. nih.govnih.gov For instance, it is a key component in certain selective COX-2 inhibitors, a class of anti-inflammatory drugs. nih.govnih.gov
Physicochemical Properties: The sulfonyl group is highly polar and can act as a strong hydrogen bond acceptor. Its inclusion in a molecule can influence solubility and other pharmacokinetic parameters. The methyl group attached to the sulfone can also participate in hydrophobic interactions. nih.gov
Rationale for Comprehensive Academic Investigation
The specific combination of a phenol, a cyano group, and a methylsulfonylphenyl group within a single molecule provides a compelling reason for detailed scientific study. The investigation of this compound is driven by several factors:
Novelty and Complexity: The molecule's structure is complex, featuring multiple functional groups that can interact with each other and with external reagents or biological systems in intricate ways. csmres.co.uk Understanding these interactions contributes to the fundamental knowledge of organic chemistry.
Potential Biological Activity: Given that both the cyano and methylsulfonylphenyl groups are found in numerous pharmacologically active compounds, it is plausible that their combination in this specific phenolic structure could lead to novel biological effects. nih.govnih.gov Research could uncover potential applications in areas like enzyme inhibition or as a scaffold for new therapeutic agents.
Medicinal Chemistry Scaffolding: The compound serves as an interesting scaffold for further chemical modification. The phenol, cyano group, and the phenyl rings offer multiple points for derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. SAR is a cornerstone of drug discovery, aiming to optimize a lead compound's efficacy and selectivity.
Synthetic Methodology: Developing efficient and regioselective syntheses for highly substituted phenols like this one is an ongoing challenge in organic synthesis. oregonstate.edu Research into its preparation can lead to the development of new synthetic methods applicable to a broader range of complex molecules.
In essence, the study of this compound is warranted by its potential to yield new insights into chemical synthesis, functional group interplay, and the discovery of new biologically active agents.
Compound Data Tables
Chemical Identity of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₁NO₃S |
| Molecular Weight | 273.31 g/mol |
| CAS Number | Not available |
List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Picric acid (2,4,6-trinitrophenol) |
| Salicylic acid |
| Aspirin |
| Methyl salicylate |
| Chlorantraniliprole |
| Indomethacin |
| Celecoxib (B62257) |
| Anastrozole |
| Letrozole |
| Cromakalim |
| Pinacidil |
| Tazemetostat |
| Fluoxetine |
| Bunitrolol |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-(3-methylsulfonylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-19(17,18)13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBZNDWYBBMKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684944 | |
| Record name | 3-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-41-5 | |
| Record name | 3-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyano 5 3 Methylsulfonylphenyl Phenol and Analogues
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.inresearchgate.net It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. ias.ac.in For 2-Cyano-5-(3-methylsulfonylphenyl)phenol, the analysis begins by identifying the key functional groups and the carbon skeleton.
The target molecule features a phenol (B47542) ring substituted with a cyano group and a 3-methylsulfonylphenyl group. The central bond connecting the two aromatic rings is a prime candidate for disconnection. This leads to two primary precursor fragments: a substituted phenol and a substituted benzene (B151609) derivative. Further disconnections on these fragments would involve the removal or transformation of the cyano and methylsulfonyl groups to arrive at simpler starting materials.
A plausible retrosynthetic route is outlined below:
Disconnection of the C-C bond between the two phenyl rings suggests a cross-coupling reaction as the final key step. This would involve a precursor like 2-cyano-5-halophenol and a (3-methylsulfonylphenyl)boronic acid (in a Suzuki coupling) or a related organometallic reagent.
Functional Group Interconversion (FGI) of the cyano group on the phenolic precursor leads back to a simpler functional group, such as an aldehyde or a halide, which can be later converted to the nitrile.
FGI of the methylsulfonyl group on the second precursor can be traced back to a more readily introduced thioether, which is then oxidized.
This analysis identifies the following key precursors:
Substituted phenols (e.g., 3-bromophenol, 3-hydroxybenzaldehyde)
Substituted benzene derivatives (e.g., 3-bromothioanisole, 3-chlorophenyl methyl sulfone)
The following sections will delve into the specific synthetic strategies for introducing the required functionalities and assembling these precursors.
Strategies for Phenol Derivatization
The direct introduction of a cyano group onto a phenol ring can be challenging. Phenols are highly reactive towards electrophiles, and the hydroxyl group is a strong ortho-, para-director. testbook.com However, direct cyanation at the carbon atom can be achieved using specific reagents and conditions.
One strategy involves the use of electrophilic cyanide-transfer reagents. rsc.orgrsc.org These reagents effectively act as a source of "CN+". A variety of such reagents have been developed, including cyanogen (B1215507) halides, aryl cyanates, and N-cyano sulfonamides. rsc.orgyoutube.com For the cyanation of phenols, which are electron-rich aromatic compounds, Lewis acids are often required to promote the reaction and control regioselectivity. youtube.com For instance, a combination of a thiocyanate, such as methyl thiocyanate, with a Lewis acid like aluminum chloride has been used for the cyanation of phenols. youtube.com
An alternative to direct electrophilic cyanation is a multi-step sequence. For example, a formyl group can be introduced onto the phenol ring via reactions like the Reimer-Tiemann or Vilsmeier-Haack reaction. The resulting hydroxybenzaldehyde can then be converted to the nitrile. This conversion can be achieved by reacting the aldehyde with hydroxylamine (B1172632) to form an oxime, followed by dehydration.
| Reagent/Method | Description | Reference |
| Cyanogen Halides | Can be used for electrophilic cyanation but may lead to halogenated byproducts. | youtube.com |
| Aryl Cyanates/Thiocyanates | Often provide better results than cyanogen halides in electrophilic cyanation reactions. | youtube.com |
| N-Cyano Sulfonamides | A class of widely used electrophilic cyanide-transfer reagents. | rsc.org |
| Formylation followed by conversion | Introduction of an aldehyde group which is then converted to a nitrile. | testbook.com |
The methylsulfonyl group (-SO₂CH₃) is a common functional group in medicinal chemistry and materials science. acs.org It is typically introduced in a two-step process: initial formation of a thioether (a sulfide), followed by oxidation.
The first step, the introduction of a methylthio group (-SCH₃), can be accomplished through various methods. For instance, a nucleophilic aromatic substitution reaction on an activated aryl halide with sodium thiomethoxide is a common approach. Alternatively, a palladium-catalyzed cross-coupling reaction between an aryl halide and a methylthiolating agent can be employed.
Once the methylthio-substituted arene is obtained, it is oxidized to the corresponding methylsulfonyl compound. This oxidation is readily achieved using a variety of oxidizing agents. Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The choice of oxidant and reaction conditions can be tuned to control the oxidation state, stopping at the sulfoxide (B87167) level if desired, or proceeding to the sulfone.
Methanesulfonyl chloride (MsCl) is a key reagent for the synthesis of methanesulfonates from alcohols, which can be intermediates in various transformations. wikipedia.orgorgsyn.org
| Reaction Type | Reagents | Description | Reference |
| Thioetherification | Sodium thiomethoxide | Nucleophilic aromatic substitution on an activated aryl halide. | |
| Oxidation | Hydrogen peroxide, m-CPBA | Oxidation of the thioether to the sulfone. | |
| Sulfonylation | Methanesulfonyl chloride | Formation of methanesulfonates from alcohols. | wikipedia.org |
Carbon-Carbon and Carbon-Oxygen Coupling Reactions for Phenyl Ring Incorporation
The formation of the biaryl core of this compound is a critical step in its synthesis. This can be achieved through various modern coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of aryl ethers and other derivatives. chemistrysteps.comyoutube.comnih.gov In the context of synthesizing the target molecule, an SNAr reaction could potentially be used to form a diaryl ether linkage, which could then be rearranged or further modified.
The classical SNAr mechanism requires the aromatic ring to be activated by strongly electron-withdrawing groups at the ortho and/or para positions to the leaving group. nih.gov Phenols themselves can act as nucleophiles in SNAr reactions, typically after deprotonation to the more nucleophilic phenoxide ion. chemistrysteps.com However, for unactivated aryl halides, these reactions often require harsh conditions. chemistrysteps.com
Recent advances have expanded the scope of SNAr reactions. For instance, the use of transition metal catalysts, such as rhodium complexes, can enable the substitution of unactivated aryl halides with phenols under milder conditions. acs.org Furthermore, novel strategies, such as homolysis-enabled electronic activation, have been developed to facilitate the SNAr of halophenols. osti.gov
| Reaction | Conditions | Substrates | Reference |
| Classical SNAr | Strong base, high temperature | Activated aryl halides and phenols | chemistrysteps.com |
| Transition-Metal Catalyzed SNAr | Rhodium catalyst | Unactivated aryl halides and phenols | acs.org |
| Homolysis-Enabled SNAr | Mild oxidant | Halophenols and various nucleophiles | osti.gov |
Oxidative phenol coupling is a powerful method for the formation of C-C and C-O bonds in the synthesis of natural products and other complex molecules. wikipedia.orgrsc.orgacs.org This reaction involves the oxidation of phenols to generate reactive radical or cationic intermediates that then couple. wikipedia.org
These couplings can be either intramolecular or intermolecular and can be catalyzed by a variety of transition metal complexes, including those of iron, copper, and vanadium. wikipedia.orgacs.orgnih.gov The regioselectivity of the coupling (ortho-ortho, para-para, ortho-para, or C-O coupling) can be influenced by the choice of catalyst, oxidant, and the substitution pattern on the phenol. rsc.orgnih.gov
While highly valuable, oxidative phenol couplings can sometimes suffer from a lack of selectivity and over-oxidation of the desired product. wikipedia.org However, recent research has focused on the development of more selective and efficient catalytic systems. nih.gov For the synthesis of a biaryl compound like this compound, a cross-coupling between two different phenolic precursors would be required, which presents a significant challenge in controlling the chemoselectivity.
| Catalyst Type | Coupling Type | Key Features | Reference |
| Vanadium Complexes | C-C and C-O coupling | Can effect one-electron oxidations. | wikipedia.org |
| Iron Catalysts | C-C and C-O coupling | Powerful method for preparing complex phenolic frameworks. | acs.org |
| Copper Catalysts | C-C and C-O coupling | Can be used with oxygen as the oxidant. | nih.gov |
Stereoselective Synthesis and Diastereomeric Considerations
The synthesis of complex molecules like this compound often involves steps where the control of stereochemistry is crucial, especially if chiral centers are present or introduced during the synthetic sequence. Although specific studies on the stereoselective synthesis of this particular compound are not prominent, principles can be drawn from methodologies applied to other substituted phenols and cyanophenol derivatives.
A key challenge in stereoselective synthesis is to control the spatial arrangement of atoms to form a single, desired stereoisomer. For phenolic compounds, this can be relevant when reactions are performed on substituents or when the phenol itself acts as a chiral auxiliary or ligand. For instance, visible-light-induced photoacid catalysis represents a modern approach for the direct and stereoselective synthesis of 2-deoxyglycosides from glycals, where phenol-conjugated catalysts can be employed. nih.gov This highlights the role of phenolic structures in facilitating stereoselective transformations.
When considering analogues that may possess chiral centers, the formation of diastereomers becomes a significant factor. Diastereomers, being stereoisomers that are not mirror images of each other, can exhibit different physical properties and biological activities. Their separation and characterization are critical in pharmaceutical chemistry.
In the synthesis of complex molecules containing both hydroxyl and cyano groups on a cyclic scaffold, such as certain 3-hydroxy-N-phenethyl-5-phenylmorphans, the stereochemistry at various positions dramatically influences the compound's activity. mdpi.com The synthesis of these molecules often results in diastereomeric mixtures that require careful chromatographic separation. mdpi.com The stereochemical configuration of these diastereomers is typically determined using advanced analytical techniques like NMR spectroscopy, with final confirmation often requiring X-ray crystallography. mdpi.com
The functional activity of such diastereomers can vary significantly. For example, in a series of C9-substituted 5-phenylmorphans, different diastereomers exhibited a range of activities at the μ-opioid receptor (MOR), from potent agonists to inactive compounds or even antagonists. mdpi.com This underscores the importance of stereochemical control in the synthesis of bioactive molecules.
Table 1: Example of Diastereomeric Potency in C9-Methylaminomethyl-Substituted Phenylmorphans
| Diastereomer | Potency (EC₅₀) at MOR | Efficacy (%Eₘₐₓ) at MOR |
| 1S,5R,9S-46 | 2.4 nM | 103% |
| 1S,5R,9R-47 | 3.7 nM | 102% |
| 1R,5S,9R-52 | 43 nM | 94% |
| 1R,5S,9S-53 | 16 nM | 97% |
| This table illustrates how different stereochemical arrangements in related complex molecules can lead to significant variations in biological potency and efficacy, based on data for analogous compounds. mdpi.com |
Biosynthetic Pathways and Bio-derived Precursors (General Phenol Biosynthesis)
The core structure of this compound contains a phenol ring, a fundamental motif in a vast array of natural products. wikipedia.org Plants and microorganisms synthesize phenolic compounds through several well-established biosynthetic pathways, primarily as a defense mechanism against ecological pressures like UV radiation, pathogens, and herbivores. wikipedia.orgnih.gov
The two principal routes for the biosynthesis of most plant phenolics are the shikimate pathway and the acetate/malonate pathway. wikipedia.orgslideshare.net
The Shikimate Pathway : This is the most significant pathway for the production of phenolic compounds in higher plants. slideshare.netnih.gov It begins with the simple carbohydrate precursors phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and erythrose-4-phosphate, from the pentose (B10789219) phosphate (B84403) pathway. utu.fibiologydiscussion.com Through a series of enzymatic steps, these precursors are converted to shikimic acid, which is then transformed into the aromatic amino acid phenylalanine. biologydiscussion.com Phenylalanine serves as the direct precursor to a large family of phenolic compounds known as phenylpropanoids (C6-C3 compounds). The initial step in this conversion is the deamination of phenylalanine by the enzyme phenylalanine ammonia (B1221849) lyase (PAL), a pivotal and extensively studied enzyme in plant secondary metabolism. biologydiscussion.com
The Acetate/Malonate Pathway : While less significant in higher plants, this pathway is a primary source of phenolics in bacteria and fungi. slideshare.net It utilizes acetyl-CoA, which is converted to malonyl-CoA. biologydiscussion.com This pathway is responsible for producing a variety of phenolic structures and is notably involved in the synthesis of one of the aromatic rings in flavonoids (C6-C3-C6 compounds), working in conjunction with the shikimate pathway. biologydiscussion.com
These pathways generate a wide diversity of simple phenols, which can be further modified by glycosylation, methylation, or prenylation to create an even greater variety of natural compounds. wikipedia.orggoogle.com
Table 2: Major Biosynthetic Pathways for Phenolic Compounds
| Pathway | Primary Precursors | Key Intermediates | Resulting Phenolic Class (Examples) |
| Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose-4-phosphate | Shikimic acid, Phenylalanine, Cinnamic acid | Phenylpropanoids, Lignins, Hydroxybenzoic acids |
| Acetate/Malonate Pathway | Acetyl-CoA | Malonyl-CoA | Polyketides, part of Flavonoid structure |
In the context of green chemistry, there is growing interest in using bio-derived precursors for the synthesis of industrial chemicals, including phenol. acs.org Lignocellulosic biomass, which is rich in lignin (B12514952), represents a significant renewable source of aromatic compounds. acs.org Research is focused on developing catalytic processes to break down lignin and convert the resulting alkylmethoxyphenols into phenol and other valuable chemicals. acs.orgrsc.org This approach aims to replace petroleum-based feedstocks and create more sustainable synthetic routes for aromatic compounds. rsc.org
Structure Activity Relationship Sar and Structural Modification Studies of 2 Cyano 5 3 Methylsulfonylphenyl Phenol Analogues
Positional Isomerism and Substituent Effects on Biological Activity
The arrangement of substituents on the phenolic ring of 2-Cyano-5-(3-methylsulfonylphenyl)phenol is a critical determinant of its biological activity. Positional isomerism, which involves altering the positions of the hydroxyl, cyano, and methylsulfonylphenyl groups, can significantly impact the molecule's interaction with biological targets. solubilityofthings.comresearchgate.netnih.gov The specific placement of these groups influences the molecule's electronic distribution, steric hindrance, and ability to form key interactions with receptors or enzymes.
The biological activity of phenolic compounds is highly dependent on the location and nature of their substituents. For instance, in a study of bicyclic pyrrolidine (B122466) analogues, moving a phenol (B47542) group to the meta position on an aromatic ring enhanced in vitro activity by over 20-fold. acs.org This highlights the profound effect that positional changes can have on potency. Similarly, in a series of oxazolidinone derivatives, a linearly attached benzotriazole (B28993) showed greater potency compared to an angularly attached one, and within the angular derivatives, the E-isomer was more potent than the Z-isomer. nih.gov These findings underscore that even subtle changes in the spatial arrangement of molecular fragments can lead to substantial differences in biological effect. biomedgrid.comnih.gov
The following table illustrates how positional isomerism in a series of 2-phenoxybenzamide (B1622244) derivatives affected their antiplasmodial activity against P. falciparum.
| Compound | Substituent Position on Anilino Ring | PfNF54 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 36 | meta | 3.297 | 37.58 |
| 37 | para | 0.2690 | 461.0 |
This data clearly demonstrates that the para-substituted analogue (37) exhibited significantly higher activity and selectivity compared to its meta-substituted counterpart (36). fiveable.me Such findings are crucial for guiding the design of more effective analogues of this compound.
Role of the Phenolic Hydroxyl Group in Molecular Interactions and Reactivity
The phenolic hydroxyl (-OH) group is a cornerstone of the molecular structure of this compound, playing a pivotal role in its interactions and reactivity. This functional group can act as both a hydrogen bond donor and acceptor, enabling it to form strong connections with biological targets such as proteins and enzymes. fiveable.meunacademy.com The acidity of the phenolic hydroxyl group, which is greater than that of typical alcohols, also influences its reactivity and interaction patterns. wikipedia.org
In many biologically active compounds, the phenolic hydroxyl group is essential for their pharmacological effects. nih.govnsf.gov For example, in flavonoid compounds, the number and position of hydroxyl groups are key to their ability to inhibit amyloid-β fibrillation, a process linked to Alzheimer's disease. nih.gov Studies have shown that multiple hydroxyl groups can enhance the inhibition of enzymes like acetylcholinesterase (AChE) by increasing binding capacity. mdpi.com The hydroxyl group's ability to chelate metal ions is also a crucial aspect of its biological activity, as seen in the inhibition of angiotensin-converting enzyme (ACE). nih.gov
The modification of the phenolic hydroxyl group, such as through etherification or esterification, can have a profound impact on a compound's activity. This is often a key strategy in drug development to modulate properties like solubility, metabolic stability, and target affinity. nih.gov The orientation of the lone pairs of electrons on the phenolic oxygen can also be a determining factor in the mediation of behavioral effects of certain compounds.
Influence of the Cyano Group on Binding Affinity and Selectivity
The cyano (-C≡N) group is a versatile functional group that significantly influences the binding affinity and selectivity of this compound analogues. nih.gov Its linear geometry and electronic properties allow it to participate in a variety of noncovalent interactions with biological targets. nih.gov The nitrogen atom, with its lone pair of electrons, acts as a potent hydrogen bond acceptor, forming interactions with hydrogen bond donors on proteins. nih.govresearchgate.net
The cyano group is often used as a bioisostere for other functional groups like carbonyls or hydroxyls, but its unique linear shape allows it to fit into sterically confined spaces within a binding pocket. nih.govlibretexts.org This can lead to enhanced selectivity for a particular target. In some cases, the substitution of a hydrogen atom with a nitrile group has led to a significant improvement in binding affinity. researchgate.net
| Compound Series | Substituent | IC50 (nM) | Target |
|---|---|---|---|
| DPP-4 Inhibitors | H | 780 | DPP-4 |
| DPP-4 Inhibitors | CN | 9.4 | |
| Tankyrase Inhibitors | H | 1100 | Tankyrase 2 |
| Tankyrase Inhibitors | CN | 2.5 |
As the data indicates, the introduction of a cyano group resulted in a dramatic increase in inhibitory potency for both DPP-4 and tankyrase inhibitors. researchgate.net This underscores the potential of the cyano group in this compound to be a key contributor to its biological activity.
Impact of the Methylsulfonylphenyl Moiety on Enzyme Inhibition and Receptor Modulation
In the context of cyclooxygenase (COX) enzyme inhibition, the methylsulfonylphenyl group is a hallmark of selective COX-2 inhibitors like celecoxib (B62257) and rofecoxib. nih.gov The sulfonyl group can form crucial hydrogen bonds with amino acid residues in the active site of the COX-2 enzyme, which is a key factor in their selectivity over the COX-1 isoform. This selectivity is important for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
The electronic properties of the methylsulfonyl group, being strongly electron-withdrawing, can also influence the reactivity and binding of the entire molecule. In a series of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives, compounds showed good anti-inflammatory activity with high selectivity towards COX-2. nih.gov The presence of this moiety in this compound suggests a potential for this compound to act as an enzyme inhibitor, with the methylsulfonylphenyl group playing a crucial role in its binding and selectivity profile.
Molecular Hybridization Strategies in Designing Analogues
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. hilarispublisher.comnih.govsemanticscholar.org This approach aims to create new chemical entities with improved affinity, efficacy, and selectivity, or with a dual mode of action. mdpi.commdpi.com For designing analogues of this compound, molecular hybridization offers a promising avenue for enhancing its therapeutic potential.
This strategy can involve linking different molecular fragments that are known to interact with specific biological targets. For example, a fragment known to bind to a particular receptor could be combined with a moiety that enhances solubility or improves pharmacokinetic properties. In the design of multi-target directed ligands for neurodegenerative diseases, researchers have successfully hybridized fragments of existing drugs like donepezil (B133215) with other bioactive scaffolds to create compounds with multiple beneficial activities. nih.gov
The design of hybrid compounds can be approached in several ways, including the direct fusion of pharmacophores or their connection via a linker. The choice of linker can be critical, as its length and flexibility can influence the ability of the pharmacophoric units to simultaneously bind to their respective targets. By applying molecular hybridization strategies to this compound, it may be possible to develop analogues with novel and enhanced biological activities. For instance, combining its core structure with fragments known to inhibit other relevant enzymes or receptors could lead to the development of multi-target agents for complex diseases.
Computational Chemistry and Molecular Modeling Applications for 2 Cyano 5 3 Methylsulfonylphenyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to examine the intrinsic properties of "2-Cyano-5-(3-methylsulfonylphenyl)phenol".
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Note: This table is for illustrative purposes. Specific calculated values for this compound require dedicated DFT studies.
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
For "this compound," the MEP map would likely show a significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the cyano group, indicating these as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The sulfonyl group, with its two oxygen atoms, would also contribute to the negative potential regions. Understanding the electrostatic potential is crucial for predicting how the molecule will interact with biological targets.
Protonation and Deprotonation Behavior of Phenolic Moieties
The acidity of the phenolic hydroxyl group, represented by its pKa value, is a critical determinant of its behavior in biological systems. Computational methods can accurately predict the pKa of phenolic compounds. The presence of the electron-withdrawing cyano and methylsulfonyl groups is expected to increase the acidity of the phenolic proton in "this compound" compared to unsubstituted phenol (B47542). This is because these groups stabilize the resulting phenoxide anion through resonance and inductive effects.
Time-resolved fluorescence and photoacoustic spectroscopy have been used to study the excited-state proton transfer (ESPT) from cyanophenols to solvent molecules in water. Such studies reveal that ortho- and meta-cyanophenols can undergo rapid ESPT. The rate of this proton transfer is influenced by the position of the cyano group. For "this compound," the meta-position of the sulfonylphenyl group relative to the hydroxyl group will have a distinct electronic influence on the pKa. Accurate pKa determination is vital as the ionization state of the molecule affects its solubility, membrane permeability, and interaction with protein binding sites.
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (protein). These methods are instrumental in drug discovery and design.
Ligand-Protein Interaction Prediction and Binding Mode Analysis (e.g., with COX-II, PqsR)
Molecular docking studies can elucidate the plausible binding modes of "this compound" within the active sites of target proteins like Cyclooxygenase-2 (COX-2) and the Pseudomonas quinolone signal response protein (PqsR).
COX-2 Interaction: COX-2 is a key enzyme in the inflammatory pathway. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2. The methylsulfonylphenyl moiety is a common feature in selective COX-2 inhibitors. Docking studies of novel 4-methylsulfonylphenyl derivatives have shown their potential for preferential COX-2 inhibition. For "this compound," it is hypothesized that the methylsulfonylphenyl group would occupy the hydrophobic side pocket of the COX-2 active site. The phenolic hydroxyl group could form crucial hydrogen bonds with key residues like Tyr385 and Ser530, while the cyano group might engage in additional interactions, further stabilizing the complex.
PqsR Interaction: PqsR is a transcriptional regulator involved in quorum sensing in Pseudomonas aeruginosa, a bacterium known for causing opportunistic infections. Inhibiting PqsR is a promising strategy for anti-virulence therapy. The binding of ligands to PqsR is often characterized by a combination of hydrophobic interactions and hydrogen bonds. The aromatic rings of "this compound" could engage in pi-stacking interactions with tyrosine residues in the PqsR binding pocket, while the polar functional groups could form hydrogen bonds with other residues.
Binding Energy and Affinity Calculations
Molecular docking programs calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.
While specific binding energy calculations for "this compound" with COX-2 or PqsR are not publicly documented, studies on structurally related compounds provide a basis for estimation. For instance, various NSAIDs and their derivatives have been docked into the COX-2 active site, with binding energies indicating strong affinity. Similarly, studies on PqsR inhibitors reveal a range of binding affinities depending on the ligand's structure.
Table 2: Illustrative Binding Energy Data from Molecular Docking
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) |
| COX-2 | This compound | - |
| PqsR | This compound | - |
Note: This table is for illustrative purposes. The binding energies are hypothetical and require specific molecular docking calculations.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to understand the three-dimensional structure and dynamic behavior of molecules.
Conformational Analysis:
Computational methods like Density Functional Theory (DFT) can be employed to calculate the potential energy surface as a function of this dihedral angle. researchgate.netcomporgchem.comacs.orgscilit.comresearchgate.netnih.govic.ac.uknih.govslideshare.netutah.edu For substituted biphenyls, the balance between the stabilizing effect of π-conjugation (favoring planarity) and the steric hindrance from ortho-substituents (favoring a twisted conformation) is crucial. ic.ac.uknih.gov In the case of this compound, the cyano and hydroxyl groups are relatively small, but the sulfonyl group presents a significant steric and electronic presence.
A theoretical conformational energy profile would likely reveal energy minima at non-planar (twisted) conformations, with energy barriers at the fully planar and perpendicular arrangements. The precise dihedral angles of the low-energy conformers would be critical for understanding its interaction with other molecules.
Illustrative Data Table: Calculated Rotational Barriers for Biphenyl (B1667301) Derivatives
| Compound | Method | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |
| Biphenyl | CCSD(T) | 0 | 1.8 |
| Biphenyl | CCSD(T) | 90 | 2.0 |
| 2-Methylbiphenyl | DFT | 0 | >4.0 |
| 2,2'-Dimethylbiphenyl | DFT | 90 | Favorable |
This table presents example data from studies on biphenyl and its derivatives to illustrate the type of information generated from conformational analysis. Specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations:
Molecular dynamics simulations can provide insights into the behavior of this compound in a biological environment, such as in aqueous solution. acs.orgrsc.orgnih.govrsc.orgresearchgate.net By simulating the movement of the molecule and surrounding water molecules over time, MD can reveal:
Solvation and Hydration: How water molecules arrange around the phenol, cyano, and sulfonyl groups, which influences solubility and bioavailability. acs.orgrsc.orgnih.gov
Flexibility and Dynamics: The range of conformations the molecule explores at physiological temperatures.
Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the phenolic hydroxyl group, the cyano nitrogen, the sulfonyl oxygens, and water. acs.org
These simulations are crucial for understanding how the molecule behaves before it even reaches a potential biological target.
Illustrative Data Table: MD Simulation Parameters for a Phenolic Compound in Water
| Parameter | Value |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Water Model | TIP3P |
| Force Field | GAFF |
This table shows typical parameters for an MD simulation. The results of such a simulation would include trajectories and analyses of intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govtandfonline.comresearchgate.netresearchgate.netumich.eduresearchgate.netwikipedia.orgresearchgate.net
Development of Descriptor-Based QSAR Models
To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., enzyme inhibition, receptor binding) would be required. For each molecule, a set of numerical values known as molecular descriptors would be calculated. These can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity.
3D Descriptors: Molecular surface area, volume, shape indices.
Physicochemical Descriptors: LogP (lipophilicity), pKa, dipole moment.
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create an equation that correlates these descriptors with the biological activity. nih.gov
For a hypothetical QSAR model for phenolic compounds, descriptors like LogP, the energy of the Highest Occupied Molecular Orbital (HOMO), and specific steric parameters would likely be significant. nih.govnih.gov
Illustrative Data Table: Important Descriptors in Phenol Toxicity QSAR Models
| Descriptor | Type | Correlation with Toxicity |
| LogP | Physicochemical | Positive |
| Energy of LUMO | Quantum Chemical | Negative |
| Molecular Volume | 3D | Positive |
| Dipole Moment | Physicochemical | Positive |
This table is a generalized representation based on QSAR studies of phenols and is for illustrative purposes. nih.govtandfonline.com The actual significant descriptors for a specific activity of this compound would depend on the biological endpoint.
Application of Machine Learning Approaches for Activity Prediction
Machine learning (ML) offers more advanced and often more predictive alternatives to traditional QSAR methods. qsar4u.comacs.orgresearchgate.netnih.govnih.govacs.orgacs.orgyoutube.comnih.gov Algorithms like Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can handle complex, non-linear relationships between molecular structure and activity. nih.govnih.govtandfonline.comqsar4u.comacs.orgresearchgate.netnih.govacs.org
Random Forest in QSAR:
The Random Forest algorithm is an ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. qsar4u.comacs.orgresearchgate.netnih.govacs.org It is particularly useful in QSAR for several reasons:
It can handle a large number of descriptors without overfitting. qsar4u.comacs.org
It provides an internal measure of descriptor importance, helping to understand the key molecular features driving the activity. researchgate.netacs.org
It is robust to noise in the data. acs.org
To predict the activity of this compound, a Random Forest model would be trained on a dataset of similar compounds. The model could then predict the activity of the target molecule based on its calculated descriptors.
Illustrative Data Table: Performance of a Hypothetical Random Forest QSAR Model
| Metric | Value |
| R² (coefficient of determination) | 0.85 |
| RMSE (root mean square error) | 0.35 |
| Q² (cross-validated R²) | 0.75 |
This table illustrates the type of validation metrics used to assess the predictive power of a machine learning model. Higher R² and Q² values, and lower RMSE values, indicate a better model.
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly DFT, is invaluable for investigating the step-by-step mechanism of chemical reactions. researchgate.netrsc.orgresearchgate.netacs.orgsmu.edu For this compound, one could investigate various reactions, such as its synthesis, metabolism, or degradation.
For instance, the synthesis of 4-cyanophenol can occur through various routes, including the reaction of 4-bromophenol (B116583) with copper(I) cyanide. chemicalbook.com A computational study of a similar synthesis for this compound could involve:
Reactant and Product Optimization: Calculating the lowest energy structures of reactants, intermediates, and products.
Transition State Searching: Identifying the highest energy point along the reaction coordinate between two minima, which represents the energy barrier of a reaction step.
Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the entire reaction pathway from reactants to products through the transition state to confirm the connection. smu.edu
The calculated activation energies for different potential pathways would reveal the most likely reaction mechanism. This information is crucial for optimizing reaction conditions and understanding potential byproducts. The presence of the sulfonyl group, with its electron-withdrawing nature and potential for hydrogen bonding, would be a key factor in these mechanistic studies. researchgate.netacs.orgnih.govnih.govmdpi.com Similarly, understanding the mechanism of phenol oxidation is another area where these computational tools are frequently applied. acs.orgnih.govrsc.org
Illustrative Data Table: Calculated Energies for a Hypothetical Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.5 |
| Intermediate | -5.2 |
| Products | -15.0 |
This table provides an example of the energy profile for a single step in a reaction mechanism. The activation energy for this step would be 25.5 kcal/mol.
Advanced Spectroscopic and Analytical Characterization Techniques in Research on 2 Cyano 5 3 Methylsulfonylphenyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-Cyano-5-(3-methylsulfonylphenyl)phenol, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon environments, respectively, while 2D NMR experiments would reveal the connectivity between atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the two phenyl rings will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic currents. The protons on the phenyl ring bearing the methylsulfonyl group are expected to show complex splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons. The protons on the cyanophenol ring will also exhibit characteristic splitting. The single proton of the hydroxyl group (-OH) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. The methyl protons of the sulfonyl group (-SO₂CH₃) would appear as a sharp singlet in the upfield region, likely around 3.0-3.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The aromatic carbons will resonate in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group will be shifted downfield, as will the carbons attached to the sulfonyl group. The carbon of the cyano group (-CN) has a characteristic chemical shift in the range of 115-125 ppm. The methyl carbon of the sulfonyl group will appear at a higher field, typically between 40 and 50 ppm.
Predicted ¹H and ¹³C NMR Data
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 110 - 160 |
| Phenolic -OH | Variable (e.g., 5.0 - 10.0) | N/A |
| -SO₂CH₃ Protons | 3.0 - 3.5 | 40 - 50 |
| Cyano Carbon | N/A | 115 - 125 |
2D NMR Spectroscopy
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from 1D NMR. A COSY spectrum would show correlations between coupled protons, helping to delineate the spin systems within the two aromatic rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H assignments.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₄H₁₁NO₃S), HR-MS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Predicted HR-MS Data
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO₃S |
| Calculated Monoisotopic Mass | 273.0460 u |
Fragmentation patterns observed in the mass spectrum would also provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the methylsulfonyl group or cleavage of the bond between the two phenyl rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, cyano, and sulfonyl groups.
Expected IR Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Description |
| Phenolic O-H stretch | 3200-3600 | Broad |
| Aromatic C-H stretch | 3000-3100 | Sharp, multiple bands |
| Cyano (C≡N) stretch | 2220-2260 | Sharp, medium intensity |
| Sulfonyl (S=O) stretch | 1300-1350 and 1140-1160 | Strong, two bands (asymmetric and symmetric) |
| Aromatic C=C stretch | 1450-1600 | Multiple bands |
The presence of these distinct absorption bands would provide strong confirmatory evidence for the structure of the compound.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the spatial arrangement of the atoms. To perform this analysis, a high-quality single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed 3D model of the molecule. This technique would definitively confirm the connectivity of the atoms and the substitution pattern on the aromatic rings.
Advanced Chromatographic Techniques for Compound Purity and Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol, would be developed. The compound's purity would be assessed by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. Due to the presence of both polar (phenol, sulfonyl) and non-polar (biphenyl) moieties, gradient elution would likely be necessary for effective separation from potential impurities.
Gas Chromatography (GC)
Gas chromatography (GC) could also be used, potentially after derivatization of the phenolic hydroxyl group to increase volatility. GC is particularly useful for separating isomers and can provide high-resolution separation. vurup.skuta.eduresearchgate.net
The combination of these advanced analytical techniques would provide a comprehensive characterization of this compound, confirming its structure, and establishing its purity, which are critical steps in any chemical research involving this compound.
Future Directions and Research Perspectives for 2 Cyano 5 3 Methylsulfonylphenyl Phenol Research
Exploration of Novel and Efficient Synthetic Pathways
Currently, there are no published, specific synthetic routes for 2-Cyano-5-(3-methylsulfonylphenyl)phenol. Future research would necessitate the development of novel and efficient synthetic pathways. Drawing inspiration from the synthesis of related sulfonyl and phenol (B47542) derivatives, chemists could explore various strategies. For instance, metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, which could be instrumental in constructing the core structure of this molecule. mdpi.com The synthesis of sulfonyl derivatives has also been achieved through electrochemical methods, offering a potentially green and efficient alternative. nih.govresearchgate.net Researchers might investigate multi-step syntheses starting from commercially available precursors, potentially involving the introduction of the cyano and methylsulfonyl groups onto a phenol backbone through a series of carefully controlled reactions. The development of a robust and scalable synthesis would be the critical first step to enable any further investigation of this compound.
Identification of Additional Biological Targets and Potential Therapeutic Applications
The biological activity of this compound is presently unknown. The presence of a phenol group, a common moiety in many biologically active compounds, suggests that it could interact with a variety of biological targets. Phenols are known to possess a wide range of activities, including antiseptic and analgesic properties. mdpi.com Furthermore, the sulfone group is a key functional group in a number of therapeutic agents. The future identification of biological targets would likely involve high-throughput screening against a panel of enzymes and receptors. Should any significant activity be discovered, further research could delve into its potential therapeutic applications, which could span from anti-infective to other areas of medicine.
Development of Next-Generation Computational Models for Rational Design and Prediction
In the absence of experimental data, computational modeling would be an invaluable tool for predicting the properties and potential biological activity of this compound. Molecular docking studies could be employed to screen for potential protein targets by predicting the binding affinity and mode of interaction. Quantitative structure-activity relationship (QSAR) models, built upon data from structurally related compounds, could also provide insights into its potential bioactivity. These computational approaches would be instrumental in guiding future experimental work and in the rational design of more potent and selective analogs, should an initial biological activity be identified.
Integration of Omics Technologies for Systems-Level Mechanistic Understanding
If this compound is found to have a significant biological effect, understanding its mechanism of action at a systems level would be crucial. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, could provide a comprehensive view of the cellular pathways and networks affected by the compound. This approach has been successfully applied to understand the functional activity of polyphenols, a broad class of compounds that includes phenols. nih.gov By analyzing changes in gene expression, protein levels, and metabolite profiles in response to treatment with the compound, researchers could elucidate its mechanism of action and identify potential biomarkers of its activity.
Addressing Current Research Challenges and Advancing Compound Development Pipelines
The primary research challenge for this compound is the complete lack of foundational data. To advance this compound through any development pipeline, the initial hurdles of chemical synthesis and biological characterization must be overcome. Establishing a reliable synthetic route and identifying a validated biological target are the essential first steps. Subsequent challenges would include optimizing its potency and selectivity, evaluating its pharmacokinetic and toxicological profiles, and ultimately, demonstrating its efficacy in relevant preclinical models. Overcoming these challenges would require a multidisciplinary approach, integrating synthetic chemistry, molecular biology, pharmacology, and computational science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Cyano-5-(3-methylsulfonylphenyl)phenol with high purity?
- Methodology :
- Step 1 : Begin with a Suzuki-Miyaura coupling reaction to attach the 3-methylsulfonylphenyl group to a phenolic precursor. Use palladium catalysts (e.g., Pd(PPh₃)₄) and optimize solvent conditions (e.g., toluene/water mixtures) for cross-coupling efficiency .
- Step 2 : Introduce the cyano group via nucleophilic aromatic substitution (NAS) under controlled pH (pH 8–10) to avoid side reactions. Monitor reaction progress via TLC or HPLC .
- Purification : Employ liquid-liquid extraction (e.g., methyl isobutyl ketone-water systems ) followed by recrystallization in ethanol/water mixtures to isolate high-purity product. Confirm purity via GC-MS (>98% by area normalization) .
Q. Which analytical techniques are critical for structural validation of this compound?
- Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions. Compare chemical shifts with analogous phenol derivatives (e.g., 3-Amino-5-methylphenol ).
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for quantification. Optimize mobile phase (acetonitrile:water = 70:30) to resolve cyano and sulfonyl moieties .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 288.06 (calculated for C₁₄H₁₁NO₃S) .
Advanced Research Questions
Q. How do the electron-withdrawing cyano and methylsulfonyl groups influence the compound’s reactivity in nucleophilic environments?
- Mechanistic Insight :
- The cyano group deactivates the aromatic ring via inductive effects, reducing electrophilic substitution rates. In contrast, the methylsulfonyl group enhances acidity of the phenolic –OH (pKa ~8–9), promoting deprotonation and nucleophilic reactivity at the ortho/para positions .
- Experimental Validation : Conduct kinetic studies under varying pH (4–10) using UV-Vis spectroscopy to track reaction rates with nucleophiles (e.g., amines). Compare with unsubstituted phenol controls .
Q. What strategies mitigate data contradictions in stability studies under oxidative conditions?
- Troubleshooting Framework :
- Controlled Degradation : Expose the compound to hydroxyl radicals (via Fenton’s reagent) and sulfate radicals (via persulfate activation) at 25–50°C. Quantify degradation products via LC-MS .
- Orthogonal Validation : Cross-check results using multiple analytical methods (e.g., HPLC vs. spectrophotometric phenol-sulfuric acid assay ). Address discrepancies by standardizing reaction quench protocols (e.g., immediate cooling to 4°C) .
Q. How can computational modeling guide the design of adsorption studies for this compound in aqueous systems?
- Modeling Approach :
- Use density functional theory (DFT) to calculate adsorption energies on activated carbon surfaces. Compare with experimental isotherm data fitted to Freundlich or Langmuir models .
- Parameter Optimization : Adjust pore size and surface functional groups (e.g., –COOH) on adsorbents to enhance binding affinity for the sulfonyl group. Validate with batch adsorption experiments at varying ionic strengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
